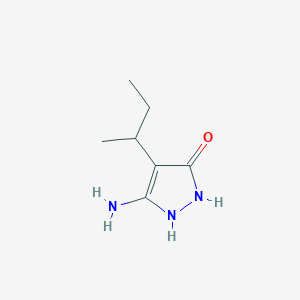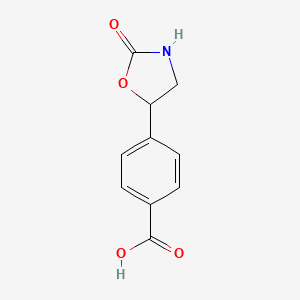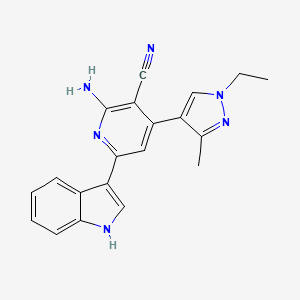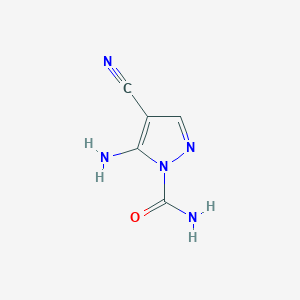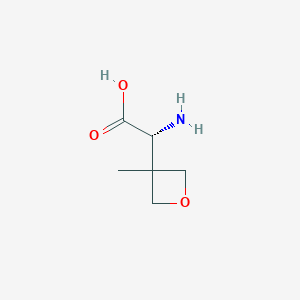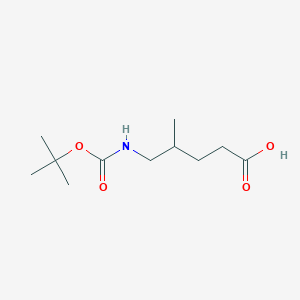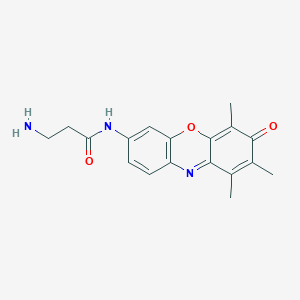
6-Fluoro-7-trifluoromethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole: is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. The incorporation of fluorine atoms into the benzimidazole structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole core. One common method is the nucleophilic substitution of a halogenated benzimidazole precursor with a fluorinating agent. For example, 2-chlorobenzimidazole can be treated with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6 to yield 2-fluorobenzimidazole . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst such as ferrocene and hydrogen peroxide .
Industrial Production Methods: Industrial production of fluorinated benzimidazoles often involves large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride or cesium fluoride in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzimidazole, while oxidation can produce a benzimidazole-2-carboxylic acid derivative.
Scientific Research Applications
Chemistry: 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole is used as a building block in the synthesis of more complex fluorinated heterocycles. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, fluorinated benzimidazoles are studied for their potential as enzyme inhibitors and receptor ligands. The presence of fluorine atoms can enhance the binding affinity and selectivity of these compounds.
Medicine: Fluorinated benzimidazoles have shown promise as potential therapeutic agents. They are investigated for their antiviral, antibacterial, and anticancer activities. The fluorine atoms can improve the metabolic stability and bioavailability of these compounds.
Industry: In the industrial sector, 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme and blocking its activity. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with the enzyme’s active site, leading to increased potency and selectivity .
Comparison with Similar Compounds
5-Fluoro-1H-benzimidazole: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.
4-(Trifluoromethyl)-1H-benzimidazole: Lacks the fluorine atom at the 5-position, which can influence its reactivity and interactions.
5-Fluoro-4-(trifluoromethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a benzimidazole ring.
Uniqueness: The combination of a fluorine atom at the 5-position and a trifluoromethyl group at the 4-position makes 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole unique. This specific substitution pattern can significantly influence its electronic properties, reactivity, and interactions with biological targets, making it a compound of interest in various fields of research and industry .
Properties
Molecular Formula |
C8H4F4N2 |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
5-fluoro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
ZVQMTSAZVFSWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


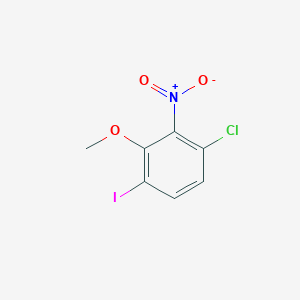
![tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12858729.png)
![5-Ethyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12858747.png)


